molecular formula C8H15NO B13616819 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol

Cat. No.: B13616819
M. Wt: 141.21 g/mol
InChI Key: NMJCBQIZYTXLTC-BIIVOSGPSA-N
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Description

(1S,5S,8R)-2-Azabicyclo[331]nonan-8-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective reduction of a precursor molecule, such as a tropinone derivative, using reagents like sodium borohydride (NaBH4) under controlled conditions . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated bicyclic amine.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its bicyclic structure makes it an interesting candidate for probing the binding sites of various biological targets.

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be used in the development of drugs for treating neurological disorders, given their ability to interact with specific neurotransmitter receptors.

Industry

In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol is unique due to its specific stereochemistry and ring structure. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable for drug discovery and development. Additionally, its structural features enable the synthesis of a wide range of derivatives with diverse chemical and biological activities.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2/t6-,7-,8+/m0/s1

InChI Key

NMJCBQIZYTXLTC-BIIVOSGPSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@@H]1CCN2)O

Canonical SMILES

C1CC(C2CC1CCN2)O

Origin of Product

United States

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